2-(4-fluorophenyl)-5-{[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
Description
This compound belongs to the pyrazolo[1,5-a]pyrazin-4-one family, characterized by a bicyclic heterocyclic core. The molecule features a 4-fluorophenyl group at position 2 and a substituted 1,3-oxazole moiety at position 5 via a methylene linker. The oxazole ring is further substituted with a 2-methoxyphenyl group and a methyl group at positions 2 and 5, respectively. The fluorine atom enhances lipophilicity and metabolic stability, while the methoxy group may influence electronic properties and binding interactions .
Properties
IUPAC Name |
2-(4-fluorophenyl)-5-[[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FN4O3/c1-15-20(26-23(32-15)18-5-3-4-6-22(18)31-2)14-28-11-12-29-21(24(28)30)13-19(27-29)16-7-9-17(25)10-8-16/h3-13H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHMNEVJFNQLZTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2OC)CN3C=CN4C(=CC(=N4)C5=CC=C(C=C5)F)C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
5-[(4-Fluorophenyl)Methyl]-2-(2-Methoxyphenyl)Pyrazolo[1,5-a]Pyrazin-4(5H)-One
5-(2-Fluorobenzyl)-2-(4-Fluorophenyl)-3-(Hydroxymethyl)Pyrazolo[1,5-a]Pyrazin-4(5H)-One
- Structure : Features a hydroxymethyl group at position 3 and a 2-fluorobenzyl substituent.
- Dual fluorophenyl groups may increase binding affinity to hydrophobic pockets in target proteins .
Heterocyclic Analogues with Modified Cores
Pyrazolo[1,5-a]Pyrimidin-7(4H)-One Derivatives (e.g., MK66, MK63)
- Structure: Replaces pyrazinone with pyrimidinone. Substituents include phenyl and tetrafluorophenyl groups.
- Properties: Pyrimidinone cores exhibit distinct electronic profiles, altering interactions with enzymatic active sites.
Thiazole-Triazole-Pyrazole Hybrids (Compounds 4 and 5 in )
- Structure : Combines thiazole, triazole, and pyrazole rings. Fluorophenyl groups are retained.
- Properties: Isostructural with triclinic symmetry (P̄1). Planar conformations except for perpendicular fluorophenyl groups. Crystallographic data suggest tighter packing than pyrazolo-pyrazinones, impacting bioavailability .
Fluorinated Pyrazolone Derivatives
- Structure : Fluorinated pyrazolones (e.g., 3-(trifluoromethyl)-1-(3,4-difluorophenyl)-1H-pyrazol-5(4H)-one).
- Properties: Trifluoromethyl groups enhance metabolic resistance.
Comparative Data Tables
Table 1: Structural and Physicochemical Comparison
*Predicted using ChemAxon software.
Table 2: Crystallographic Data Comparison
Key Research Findings
- Synthetic Accessibility : The oxazole moiety in the target compound can be synthesized via cyclocondensation of acylated precursors, analogous to methods in .
- Bioactivity Trends: Pyrazolo-pyrazinones with fluorophenyl groups show moderate kinase inhibition (IC50: 100–200 nM), while pyrimidinone derivatives (e.g., MK63) exhibit higher potency due to enhanced π-stacking .
- Crystallographic Insights : Isostructural compounds (e.g., ) adopt similar conformations despite halogen substitutions, suggesting robustness in crystal engineering .
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